Method: The specific methods of application or experimental procedures would depend on the specific drug and its intended use.
Results: The outcomes would also depend on the specific drug and its intended use.
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is an organic compound with the molecular formula CHI. It is a biphenyl derivative characterized by the substitution of two iodine atoms at the 4 and 4' positions and two methyl groups at the 2 and 2' positions. This compound is notable for its potential applications in materials science, organic synthesis, and biological studies due to its unique structural features and reactivity profiles .
Several methods are employed to synthesize 4,4'-diiodo-2,2'-dimethyl-1,1'-biphenyl:
Several compounds share structural similarities with 4,4'-diiodo-2,2'-dimethyl-1,1'-biphenyl. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4'-Diiodobiphenyl | Lacks methyl groups at the 2 and 2' positions | Simpler structure; more reactive due to absence of steric hindrance from methyl groups |
| 2,2'-Diiodobiphenyl | Iodine atoms substituted at the 2 and 2' positions | Different reactivity profile; potential for different biological activity |
| 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | Bromine replaces iodine atoms | Different reactivity; bromine's lower electronegativity affects reaction pathways |
| 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | Contains amine groups instead of iodine | Used in polymer synthesis; different functional properties |
Uniqueness: The presence of both iodine and methyl groups in 4,4'-diiodo-2,2'-dimethyl-1,1'-biphenyl influences its reactivity and potential applications uniquely. The iodine atoms provide sites for further functionalization while the methyl groups impact steric and electronic properties significantly compared to its analogs .
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl (CAS 69571-02-4) was first reported in 2007 as a halogenated biphenyl derivative with structural rigidity and electronic tunability. Its synthesis emerged alongside advancements in cross-coupling methodologies, particularly in the context of developing precursors for optoelectronic materials and asymmetric catalysis. Early applications focused on its role as a key intermediate in liquid crystal synthesis, where its iodine substituents enabled precise functionalization at the para-positions while methyl groups at the ortho-positions provided steric stabilization.
The compound gained prominence due to its dual reactivity: iodine atoms facilitate metal-catalyzed couplings (e.g., Suzuki, Sonogashira), while methyl groups enhance solubility and modulate molecular packing in solid-state materials. By 2016, optimized synthetic routes, such as the copper-catalyzed iodination of biphenyl derivatives using ammonium persulfate, reduced reaction times from 3 hours to 1.5–2 hours, enabling scalable production.
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl serves as a versatile scaffold in contemporary organic synthesis:
Its iodine atoms exhibit regioselective reactivity under controlled conditions. For instance, in Sonogashira couplings, terminal iodides react preferentially over bromides, enabling sequential functionalization. The methyl groups further suppress unwanted homocoupling by reducing steric strain during transmetalation steps.
Recent studies highlight three emerging domains:
The compound is integral to synthesizing blue-emitting materials for OLEDs. Its biphenyl core ensures π-conjugation, while iodine atoms enable phosphorescent doping via heavy-atom effects. For example, derivatives with iridium complexes achieve external quantum efficiencies (EQEs) >20% in device configurations.
Enantioselective ring-opening reactions of cyclic diaryliodonium salts yield axially chiral biphenyls, which serve as ligands in Cu-/Pd-catalyzed transformations. A 2023 study demonstrated >90% enantiomeric excess (ee) in carboxylation reactions using 6,6'-diiodo-2,2'-dimethylbiphenyl precursors.
Functionalized derivatives act as linkers in luminescent MOFs. The iodine-methyl interplay optimizes pore size and guest selectivity, with applications in gas storage and chemical sensing.
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl exists as a white to almost white crystalline powder at room temperature [1] [2] [3] [4]. The compound exhibits a solid physical state under standard conditions, forming crystal structures that are characteristic of substituted biphenyl derivatives [3] [5] [6] [4]. The crystalline nature of the material is attributed to the regular molecular packing facilitated by the symmetric substitution pattern and the presence of bulky iodine substituents that contribute to intermolecular interactions [4].
The compound does not possess any distinctive odor characteristics that have been documented in the available literature [4]. The visual appearance remains consistent across different commercial preparations, indicating good stability of the crystalline form under proper storage conditions [1] [2] [3].
While specific Nuclear Magnetic Resonance data for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl are limited in the available literature, the compound's spectroscopic behavior can be inferred from closely related biphenyl derivatives. The ¹H Nuclear Magnetic Resonance spectrum would be expected to show characteristic aromatic proton signals in the region of 7-8 ppm, with the pattern modified by the electron-withdrawing effects of the iodine substituents and the electron-donating effects of the methyl groups [22] [23] [24].
Based on similar compounds such as 4,4'-dimethylbiphenyl, which shows ¹H Nuclear Magnetic Resonance signals at δ 7.48-7.46 (d, 4H) and 7.23-7.21 (d, 4H) for the aromatic protons, and 2.37 (s, 6H) for the methyl groups [22] [23], the target compound would be expected to display a similar but modified pattern. The iodine substitution would likely cause a downfield shift of the aromatic protons due to the deshielding effect of the halogen atoms [24] [25].
The ¹³C Nuclear Magnetic Resonance spectrum would be expected to show signals for the aromatic carbons in the region of 120-150 ppm, with the carbon atoms bearing iodine substituents appearing at characteristic chemical shifts reflecting the heavy atom effect [22] [24]. The methyl carbon signals would appear around 20-25 ppm, consistent with aromatic methyl substituents [23] [24].
The infrared spectrum of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl would be expected to exhibit characteristic vibrations associated with the aromatic biphenyl core structure and the specific substituents. The most diagnostic feature would be the carbon-iodine stretching vibrations, which typically appear around 500-600 cm⁻¹ for aryl iodides [27]. The aromatic carbon-carbon stretching vibrations would be expected in the region of 1600-1450 cm⁻¹, consistent with substituted benzene rings [27].
The methyl group vibrations would contribute characteristic signals including carbon-hydrogen stretching modes around 2800-3000 cm⁻¹ and deformation modes around 1350-1500 cm⁻¹ [27]. The aromatic carbon-hydrogen stretching vibrations would appear in the region of 3000-3100 cm⁻¹, while the corresponding out-of-plane bending modes would be observed in the fingerprint region below 1000 cm⁻¹ [27] [28].
Raman spectroscopy would provide complementary information, with the carbon-carbon stretching modes of the aromatic rings being particularly prominent due to their high polarizability. The carbon-iodine stretching modes might also be enhanced in the Raman spectrum compared to the infrared spectrum, providing additional structural confirmation [27] [28].
The ultraviolet-visible absorption spectrum of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl would be expected to show characteristic features of substituted biphenyl derivatives, with modifications arising from the specific substitution pattern. Based on related compounds such as 4,4'-dimethylbiphenyl, which exhibits an absorption maximum at 258 nm in cyclohexane [29] [30], the target compound would likely show absorption bands in the ultraviolet region [29] [30].
The presence of iodine substituents would be expected to cause bathochromic (red) shifts in the absorption spectrum due to the heavy atom effect and the extended conjugation through the iodine lone pairs [29] [30]. The compound would likely exhibit both short-wavelength and long-wavelength absorption bands, characteristic of substituted biphenyl systems [31]. The methyl substituents at the 2,2' positions would contribute to the overall electronic effects but would be expected to have a less pronounced impact on the absorption spectrum compared to the iodine substituents [29] [30].
Emission properties would be influenced by the heavy atom effect of iodine, which typically leads to enhanced intersystem crossing and reduced fluorescence quantum yields [24] [30]. The compound might exhibit weak fluorescence with potential phosphorescence at longer wavelengths, particularly at low temperatures [24] [30].
The mass spectrum of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl would be expected to show a molecular ion peak at m/z 434, corresponding to the molecular formula C₁₄H₁₂I₂ [13] [14] [15]. The isotopic pattern would be characteristic of a compound containing two iodine atoms, with the monoisotopic peak appearing at m/z 433.90300 [13] [14].
The fragmentation pattern would likely involve the loss of iodine atoms as a primary fragmentation pathway, resulting in peaks at m/z 307 (M-I) and m/z 180 (M-2I), corresponding to the sequential loss of iodine radicals [32]. Additional fragmentation might involve the loss of methyl groups, though this would be less prominent given the stability of the aromatic system [32].
The biphenyl core would be expected to remain relatively intact during fragmentation, with potential rearrangement processes leading to tropylium-type ions and other characteristic aromatic fragmentation products [32]. The presence of multiple iodine atoms would provide distinctive isotopic patterns that would aid in structural confirmation and purity assessment [32].
The thermodynamic properties of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl can be understood in the context of related biphenyl derivatives and halogenated aromatic compounds. The heat capacity of the compound would be expected to be higher than that of the parent biphenyl due to the increased molecular weight and the presence of heavy iodine atoms [33] [34] [35].
Based on theoretical considerations and data from related compounds, the molar heat capacity at constant pressure would be expected to increase with temperature, following typical patterns observed for substituted aromatic compounds [33] [34]. The presence of iodine atoms contributes significantly to the vibrational modes accessible to the molecule, particularly low-frequency modes that become increasingly populated at higher temperatures [33] [35].
The standard enthalpy of formation would be expected to be less negative (higher) than that of biphenyl due to the weaker carbon-iodine bonds compared to carbon-hydrogen bonds [16] [33]. The entropy of the compound would be higher than that of biphenyl due to the increased molecular weight and the additional vibrational and rotational degrees of freedom associated with the substituents [33] [35].
The enthalpy of fusion, determined from the melting point and related thermodynamic data, would be expected to be substantial given the crystalline nature of the compound and the intermolecular interactions in the solid state [16] [33]. The enthalpy of vaporization would similarly be significant, as evidenced by the high boiling point of 374.8°C [13] [1] [7].
The solubility characteristics of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl reflect the balance between its aromatic, hydrophobic nature and the specific effects of its substituents. The compound is reported to be insoluble in water [4], which is consistent with its highly hydrophobic character derived from the biphenyl core and the presence of bulky, nonpolar iodine substituents [4].
The compound demonstrates solubility in organic solvents, with specific mention of solubility in toluene [4]. This solubility pattern is typical of halogenated aromatic compounds and reflects the ability of nonpolar and moderately polar organic solvents to overcome the intermolecular forces in the crystal lattice [4]. The solubility in toluene is particularly relevant given the structural similarity between the solvent and the biphenyl core of the compound [4].
The solution behavior would be expected to be influenced by the conformational flexibility of the biphenyl system, although the 2,2'-dimethyl substitution pattern would impose some steric constraints on the rotation about the central carbon-carbon bond [37]. In solution, the compound would exist as a mixture of conformers, with the equilibrium position influenced by solvent polarity and temperature [37].
The limited solubility data available in the literature suggests that comprehensive solubility studies across a range of solvents have not been extensively documented [4]. However, based on the structural characteristics and the behavior of related compounds, the compound would be expected to show good solubility in halogenated solvents, aromatic solvents, and moderately polar aprotic solvents [4].
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is reported to be stable under proper storage conditions [4]. The compound requires storage at 2-8°C with protection from light [5] [6], indicating some sensitivity to thermal and photochemical degradation pathways [5] [6] [4].
The stability profile reflects the inherent characteristics of aryl iodides, which can undergo various degradation reactions under inappropriate conditions. The primary degradation pathway would be expected to involve the carbon-iodine bond, which is relatively weak compared to other carbon-halogen bonds [4] [28]. Photochemical degradation might lead to homolytic cleavage of the carbon-iodine bonds, generating aryl radicals that could participate in further reactions [38] [39].
Thermal degradation would be expected to occur at temperatures significantly above the melting point, potentially involving carbon-iodine bond cleavage and subsequent radical reactions [4] [28]. The compound shows no evidence of decomposition below its melting point, indicating good thermal stability under normal handling conditions [4].
The incompatibility with oxidizing agents is noted in the safety data [4], suggesting that the compound could undergo oxidative degradation under strongly oxidizing conditions. The hazardous decomposition products are listed as carbon dioxide, carbon monoxide, and hydrogen iodide [4], indicating the pathways through which the compound might break down under extreme conditions.
Corrosive;Environmental Hazard